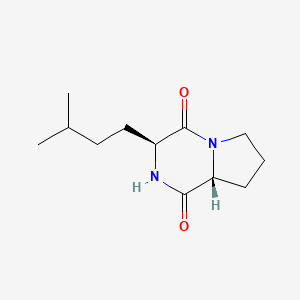

Prolyldiketopiperazine B

Description

Structure

3D Structure

Properties

CAS No. |

62835-71-6 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.3 |

IUPAC Name |

(3S,8aR)-3-isopentylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1 |

InChI Key |

IGZIEGLOLSUNTO-VHSXEESVSA-N |

SMILES |

O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prolyldiketopiperazine B; L-Homoleucyl-D-proline lactam; Homoleucyl-D-proline lactam, L-; |

Origin of Product |

United States |

Occurrence and Distribution of Prolyldiketopiperazine B

Isolation from Fungal Sources

Fungi are a primary source for the isolation of Prolyldiketopiperazine B. Various fungal species, ranging from edible mushrooms to marine-derived fungi, have been found to produce this compound.

Pleurotus Species (P. tuoliensis, P. tuber-regium)

The genus Pleurotus, commonly known as oyster mushrooms, is a notable source of this compound.

Pleurotus tuoliensis : This edible mushroom, also referred to as P. ferulae, is valued for its nutritional and medicinal properties. frontiersin.org Metabolic profiling of P. tuoliensis has been conducted to understand the chemical changes during its life cycle. frontiersin.org

Pleurotus tuber-regium : This species, found in tropical regions like Africa, Asia, and Australia, is recognized for both its culinary and medicinal uses. hongosmedicinalesytusalud-cb-hcfm.com Studies have confirmed the presence of this compound in the mycelium extracts of P. tuber-regium. nih.govresearchgate.net A specific investigation of a specimen from Madagascar identified this compound as one of the main bioactive metabolites. nih.gov The sclerotium of this mushroom, in particular, is considered a delicacy and has been analyzed for its chemical composition. hongosmedicinalesytusalud-cb-hcfm.comukrbiochemjournal.org

Streptomyces Species

The bacterial genus Streptomyces is a well-known producer of a vast array of secondary metabolites, including diketopiperazines. researchgate.net Research has indicated that Streptomyces species can synthesize L-prolyl diketopiperazines. researchgate.net These bacteria are found in diverse environments, including soil and marine habitats, and are a significant source for the discovery of novel bioactive compounds. frontiersin.orgnih.govresearchgate.net

Other Marine Fungi

Marine fungi represent a rich and diverse source of bioactive natural products. nih.govfrontiersin.org Various diketopiperazine alkaloids have been isolated from fungi derived from marine environments, including sediments and marine organisms. mdpi.comnih.gov For instance, the marine-derived fungus Asteromyces cruciatus has been shown to produce novel polyketides. mdpi.com While direct isolation of this compound is specified in the aforementioned fungal species, the chemical diversity of marine fungi suggests they are a promising area for the discovery of this and related compounds. nih.govsemanticscholar.orgmdpi.com

Presence in Broader Biological Systems and Food Matrices

This compound, also known as Cyclo(L-Phe-L-Pro), is not limited to fungi and has been reported in other biological systems and food matrices. nih.gov Diketopiperazines, in general, are found in a variety of fermented and heat-treated foods and can contribute to their taste profiles. researchgate.nettandfonline.com The formation of proline-containing diketopiperazines is particularly prevalent in such foods. tandfonline.com For example, the cyclic dipeptide Cyclo(L-Phe-L-Pro) has been identified in products like chicken essence and is also produced by lactic acid bacteria such as Lactobacillus plantarum. tandfonline.comnih.gov The term "food matrix" refers to the complex structure of food, which can influence the release and absorption of nutrients and bioactive compounds. researchgate.netnih.govreading.ac.uk

Methodologies for Isolation and Detection from Natural Sources

The isolation and identification of this compound from natural sources involve a combination of extraction and analytical techniques.

A common initial step is the extraction of metabolites from the fungal mycelium or fruiting body using solvents. For instance, hydro-alcoholic extracts of Pleurotus tuber-regium mycelium have been used for analysis. nih.govresearchgate.net

Following extraction, chromatographic and spectrometric methods are employed for separation and identification. Key techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for identifying and characterizing metabolites. LC-MS qTOF (quadrupole time-of-flight) analysis, in particular, has been used to characterize this compound in Pleurotus tuber-regium extracts. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is also utilized for the analysis of fungal extracts, often revealing the presence of fatty acids and their derivatives alongside other metabolites. nih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often used to purify specific compounds from a crude extract. lsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a fundamental technique for the de novo structural elucidation of unknown compounds isolated from natural sources. nih.gov

These analytical methods are crucial for accurately identifying this compound and other metabolites within complex biological mixtures. researchgate.netnih.govlcms.cz

Structural Elucidation and Advanced Analytical Characterization of Prolyldiketopiperazine B

Advanced Spectroscopic Methods

NMR spectroscopy is the most powerful tool for the in-depth structural analysis of Prolyldiketopiperazine B in solution. frontiersin.org The inherent symmetry of the cyclo(L-Pro-L-Pro) molecule, where the two proline rings are identical, simplifies the resulting spectra but requires high-resolution techniques to resolve subtle differences and confirm the cis configuration of the peptide bonds.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental to its characterization. unibo.it Experimental data obtained in deuterated methanol (B129727) (CD₃OD) provide the foundational chemical shift information. units.it

¹H and ¹³C NMR Data for this compound

Data sourced from Biomedicines, 2022. units.it

The use of high-field NMR spectrometers (e.g., 600 MHz and above) is critical for achieving the necessary resolution to study complex molecules like this compound. nih.govresearchgate.net Higher magnetic fields enhance spectral dispersion, spreading out signals that might otherwise overlap at lower field strengths. ntnu.no For this compound, this is particularly important for resolving the multiplets of the proline ring protons (β-CH₂, γ-CH₂, and δ-CH₂), which resonate in a crowded region of the spectrum between 1.88 and 3.55 ppm. units.it High-field instruments improve the accuracy of coupling constant (J-value) measurements, which are essential for determining the dihedral angles and thus the precise conformation of the five-membered proline rings. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent structure of this compound. scilit.commdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.orgmdpi.com For this compound, a gCOSY (gradient-enhanced COSY) spectrum reveals the connectivity within each proline ring. units.it It shows correlations between the α-CH proton and the β-protons, which in turn couple to the γ-protons, and finally the γ-protons to the δ-protons, confirming the spin system of the proline residue. units.it

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons, such as the carbonyl (C=O) carbons in the diketopiperazine ring. For this compound, HMBC spectra would show correlations from the α-CH and δ-CH₂ protons to the carbonyl carbon at 168.6 ppm, unequivocally linking the proline rings to the central diketopiperazine core. units.it

The analysis of metabolites, which are often available only in small quantities, greatly benefits from the enhanced sensitivity provided by cryogenic probe technology. These probes cool the detection coil and preamplifier to extremely low temperatures (around 20 K), which significantly reduces thermal noise and can boost the signal-to-noise ratio by a factor of four or more compared to conventional probes. This sensitivity gain is particularly advantageous for ¹³C NMR and 2D NMR experiments, which are inherently less sensitive than ¹H NMR. For a compound like this compound, using a cryogenic probe would drastically reduce the required sample amount or experiment time needed to obtain high-quality ¹³C, COSY, and HMBC spectra, facilitating the analysis of trace amounts isolated from natural sources.

Computational methods, particularly Density Functional Theory (DFT), have become a powerful adjunct to experimental NMR for structural elucidation. DFT calculations can predict the NMR chemical shifts of a proposed structure. By comparing the calculated shifts for different possible isomers (e.g., cis vs. trans isomers of the prolyl-prolyl peptide bond) with the experimental data, the correct structure can be verified with a high degree of confidence. For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method would be employed to calculate the ¹H and ¹³C chemical shifts for the cyclo(L-Pro-L-Pro) structure. A strong correlation between these predicted values and the experimental data presented in the table above would provide definitive confirmation of the assigned structure. units.it

Mass spectrometry provides essential information on the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, as it typically keeps the compound intact.

In positive ion mode ESI-MS, this compound is detected as the protonated molecule [M+H]⁺. units.it High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of the precise elemental formula.

High-Resolution Mass Spectrometry Data for this compound

Data adapted from Biomedicines, 2022. units.it

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the parent ion. The resulting fragmentation pattern provides valuable structural information. For cyclic dipeptides, characteristic fragmentation pathways involve the cleavage of the diketopiperazine ring. The fragmentation of protonated cyclo(Pro-Pro) typically involves the loss of a portion of one proline side chain followed by ring opening, yielding characteristic fragment ions that help confirm the identity of the constituent amino acids.

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-MS qTOF)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-MS qTOF) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a qTOF mass spectrometer. siglaboratory.com This method is instrumental in the analysis of complex mixtures, such as extracts from natural sources, to identify known compounds and elucidate the structures of unknown molecules. siglaboratory.comnih.gov

In the context of this compound, LC-MS qTOF analysis is a key step in its initial identification from biological matrices. For instance, a study on the mycelium extracts of Pleurotus tuber-regium utilized LC-MS qTOF to characterize several metabolites, including this compound. nih.gov The technique provides crucial data on the compound's retention time and its exact mass-to-charge ratio (m/z), which are fundamental for its preliminary identification. siglaboratory.com The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent ion, a critical piece of information for structural elucidation. siglaboratory.comwaters.com

The process involves introducing a sample, often a crude or partially purified extract, into the liquid chromatography system. The components of the mixture are separated based on their physicochemical properties as they interact with the stationary and mobile phases. As each compound elutes from the chromatography column, it is ionized and introduced into the mass spectrometer. The quadrupole component can be used to select specific ions for further analysis, while the TOF analyzer measures the time it takes for ions to travel a fixed distance, which is directly related to their m/z ratio. siglaboratory.com This allows for the generation of a high-resolution mass spectrum for each separated component.

| Parameter | Description | Significance for this compound Analysis |

| Retention Time (RT) | The time it takes for a compound to elute from the LC column. | Provides a characteristic value for this compound under specific chromatographic conditions, aiding in its identification in complex mixtures. |

| Accurate Mass (m/z) | The precise mass-to-charge ratio of the ionized molecule. | Enables the determination of the elemental formula of this compound with high confidence. siglaboratory.comwaters.com |

| Isotopic Pattern | The distribution of isotopic peaks for a given ion. | Further confirms the elemental composition by comparing the experimental isotopic pattern with the theoretical pattern for a proposed formula. nih.gov |

This table provides a summary of key parameters obtained from LC-MS qTOF analysis and their relevance in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. fmach.itpan.olsztyn.pl While this compound itself is not typically analyzed by GC-MS due to its low volatility, the technique is often employed in the broader analysis of the biological extracts from which it is isolated. nih.gov This provides a comprehensive chemical profile of the source organism, identifying other classes of compounds that may be present alongside the diketopiperazines.

The methodology involves injecting a sample into a heated inlet, where it is vaporized and introduced onto a long, thin capillary column by a carrier gas. The separation of compounds occurs based on their boiling points and interactions with the stationary phase coating the column. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which can be compared against spectral libraries for identification. shimadzu.com

| Parameter | Description | Relevance in the Context of this compound |

| Retention Time | Time taken for a compound to elute from the GC column. | Characterizes individual volatile compounds within an extract. |

| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio. | Provides a fragmentation pattern used to identify volatile compounds by library matching. |

| Identified Compounds | Volatile and semi-volatile compounds present in the extract. | Characterizes the chemical environment from which this compound is isolated, revealing co-occurring metabolites like fatty acids. nih.gov |

This table outlines the data generated by GC-MS and its significance in the comprehensive analysis of extracts containing this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the structural elucidation of unknown compounds, providing highly accurate mass measurements that allow for the unambiguous determination of elemental compositions. americanpharmaceuticalreview.comnih.gov This capability is indispensable for distinguishing between compounds that may have the same nominal mass but different chemical formulas. nih.gov

For this compound, which is often identified as part of a complex mixture of metabolites, HRMS is essential to confirm its molecular formula. mdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, researchers can significantly narrow down the possible elemental formulas. waters.com This high mass accuracy, typically within a few parts per million (ppm), provides a high degree of confidence in the assigned formula. americanpharmaceuticalreview.com

The process involves ionizing the sample and analyzing the ions in a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. americanpharmaceuticalreview.com The instrument's ability to resolve closely spaced peaks allows for the precise determination of the monoisotopic mass. This, combined with the analysis of the isotopic pattern, enables the confident assignment of an elemental composition. nih.gov

| Parameter | Description | Significance for this compound |

| Exact Mass | The calculated mass of a molecule based on the most abundant isotope of each element. | Provides the basis for determining the elemental composition. |

| Measured m/z | The experimentally determined mass-to-charge ratio from the HRMS instrument. | Compared against the exact mass of potential formulas. |

| Mass Accuracy (ppm) | The difference between the measured and exact mass, expressed in parts per million. | A low ppm error (typically < 5 ppm) provides high confidence in the assigned elemental formula. americanpharmaceuticalreview.com |

| Elemental Composition | The specific number of each type of atom in the molecule. | A fundamental piece of data for the structural elucidation of this compound. americanpharmaceuticalreview.comnih.gov |

This table summarizes the key outputs of High-Resolution Mass Spectrometry and their importance in determining the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.govmdpi.com This method is particularly valuable for the structural elucidation of peptides and other complex organic molecules, including this compound. libretexts.org

In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected in the first stage of the mass spectrometer. These selected ions are then fragmented, typically through collision with an inert gas in a process called collision-induced dissociation (CID). libretexts.org The resulting fragment ions (the product ions) are then analyzed in the second stage of the mass spectrometer. mdpi.com

The fragmentation pattern obtained from an MS/MS experiment provides detailed structural information. For a cyclic dipeptide like this compound, the fragmentation will typically involve the cleavage of the diketopiperazine ring and the side chains of the constituent amino acids. frontiersin.org By analyzing the masses of the fragment ions, researchers can deduce the sequence and identity of the amino acid residues. For example, the fragmentation of cyclo(L-Phe-L-Pro) in positive ion mode often yields characteristic fragment ions at m/z 120 and m/z 70, corresponding to the phenylalanyl and prolyl immonium ions, respectively. nih.gov This type of fragmentation data is crucial for confirming the identity of this compound and distinguishing it from other isomeric or related diketopiperazines. mdpi.comfrontiersin.org

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| 245 [M+H]⁺ (for cyclo(L-Phe-L-Pro)) | 217, 200, 120, 70 | Fragmentation of the diketopiperazine ring and side chains. The ions at m/z 120 and 70 are characteristic of phenylalanine and proline residues, respectively. nih.gov |

This table provides an example of MS/MS data for a related diketopiperazine, illustrating how fragmentation analysis is used to identify the constituent amino acid residues.

Microcrystal Electron Diffraction (MicroED) Analysis

Microcrystal Electron Diffraction (MicroED) is an emerging and powerful crystallographic technique that utilizes a cryo-transmission electron microscope (cryo-TEM) to determine the three-dimensional atomic structure of molecules from nanocrystals. nih.govthermofisher.com This method has proven to be particularly advantageous for the structural analysis of small molecules and proteins, especially when only very small crystals are available, often a billionth the size of those required for traditional X-ray crystallography. nih.govmtoz-biolabs.com

The MicroED workflow involves identifying suitable nanocrystals (typically <200 nm in size) and exposing them to a low-dose electron beam while the crystal is continuously rotated. thermofisher.comspringernature.com The electrons diffract off the crystal lattice, and the resulting diffraction patterns are recorded by a high-speed camera. mtoz-biolabs.com By collecting diffraction data over a range of tilt angles, a three-dimensional reconstruction of the crystal's electron density can be generated, leading to the determination of the atomic structure of the molecule. springernature.com

For a compound like this compound, MicroED offers the potential to obtain a definitive, high-resolution three-dimensional structure, including the absolute stereochemistry. thermofisher.com This is a significant advantage over spectroscopic methods, which often provide indirect structural information. The ability to work with nanocrystals also overcomes a major bottleneck in structural biology, as growing large, high-quality crystals suitable for X-ray diffraction can be challenging. nih.gov The application of MicroED could unambiguously confirm the cyclic structure, the connectivity of the atoms, and the precise spatial arrangement of the proline and the other amino acid residue that constitutes this compound.

| Parameter | Description | Significance for this compound |

| Crystal Size | Typically nanocrystals (<200 nm). thermofisher.com | Overcomes the difficulty of growing large crystals, a common challenge for natural products. |

| Data Collection | Continuous rotation electron diffraction data collected as a movie. mtoz-biolabs.com | Allows for the collection of a complete 3D diffraction dataset from a single nanocrystal. |

| Resolution | Often to atomic or near-atomic resolution. thermofisher.com | Provides a highly detailed and unambiguous 3D structure of this compound. |

| Structural Information | 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Offers a definitive structural elucidation, confirming connectivity and spatial arrangement of all atoms. |

This table highlights the key aspects of MicroED analysis and its potential for the definitive structural determination of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used analytical technique that provides information about the functional groups present in a molecule. wikipedia.orgmdpi.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. mdpi.com An FTIR spectrometer measures this absorption, generating a spectrum that serves as a molecular "fingerprint." rub.de

In the structural analysis of this compound, FTIR spectroscopy can be used to confirm the presence of key functional groups that define its diketopiperazine structure. The most characteristic absorptions for a diketopiperazine are the amide C=O (carbonyl) and N-H stretching vibrations. rub.de

The FTIR spectrum of a compound like this compound would be expected to show strong absorption bands in the following regions:

Amide I band (C=O stretching): Typically observed in the region of 1650-1695 cm⁻¹. The exact position can provide some information about the conformation of the bicyclic ring system. rub.de

N-H stretching: For secondary amides, this band appears in the region of 3200-3400 cm⁻¹.

C-H stretching: Aliphatic and aromatic C-H stretching vibrations would also be present, corresponding to the proline ring and the side chain of the second amino acid.

While FTIR is generally not used for the complete elucidation of a novel structure on its own, it serves as a valuable complementary technique. It can quickly confirm the presence of the core diketopiperazine scaffold and provide supporting evidence for the structural features determined by more definitive methods like NMR and mass spectrometry.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |

| Amide I (C=O stretch) | 1650 - 1695 | Confirms the presence of the two carbonyl groups in the diketopiperazine ring. rub.de |

| N-H Stretch | 3200 - 3400 | Indicates the presence of the amide N-H bonds. |

| C-H Stretch (Aliphatic/Aromatic) | 2850 - 3100 | Corresponds to the C-H bonds in the proline ring and the amino acid side chain. |

This table summarizes the characteristic FTIR absorption bands expected for this compound and their structural significance.

Computational Approaches in Structure Elucidation

Computational chemistry has become an indispensable tool in the field of natural product research, offering powerful methods to predict, refine, and validate molecular structures. qom.ac.irmdpi.com These approaches are particularly valuable when experimental data is ambiguous or insufficient for a complete structural assignment. For a molecule like this compound, computational methods can be integrated with experimental data from techniques like NMR, MS, and ECD to achieve a highly confident structure elucidation.

One of the primary applications of computational chemistry in this context is the prediction of spectroscopic data. Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts, coupling constants, and other spectroscopic parameters for a proposed structure. mdpi.com These calculated values can then be compared with the experimental data. A strong correlation between the calculated and experimental spectra provides robust support for the proposed structure. This approach is especially useful for assigning the relative stereochemistry of the molecule.

Furthermore, computational methods are crucial for determining the absolute configuration of chiral molecules. Techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy measure the differential absorption of left and right circularly polarized light. mdpi.com By calculating the theoretical ECD or VCD spectrum for a specific enantiomer and comparing it to the experimental spectrum, the absolute configuration can be unambiguously assigned. mdpi.com

Molecular modeling and conformational analysis are also key computational approaches. nih.gov For a flexible molecule like this compound, which can exist in various conformations, computational methods can be used to identify the most stable, low-energy conformers. This information is critical for accurate spectroscopic predictions and for understanding the molecule's three-dimensional shape, which is intimately linked to its biological activity.

| Computational Method | Application in Structure Elucidation | Significance for this compound |

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts, coupling constants, and IR frequencies. mdpi.com | Helps in assigning NMR signals and confirming the planar structure and relative stereochemistry. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic circular dichroism (ECD) spectra. mdpi.com | Enables the determination of the absolute configuration by comparing calculated and experimental spectra. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space to identify stable conformers. qom.ac.ir | Provides insights into the 3D structure and flexibility of the molecule, which is crucial for accurate spectral predictions. |

| Computer-Assisted Structure Elucidation (CASE) | Integration of various spectroscopic data (NMR, MS) to generate and rank possible structures. nih.gov | Provides a systematic and unbiased approach to solving the structure, reducing the risk of misassignment. |

This table outlines key computational methods and their specific roles in the comprehensive structural elucidation of this compound.

Machine Learning and Artificial Intelligence for Spectral Interpretation

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of spectral analysis. mdpi.comkit.edu These technologies offer powerful tools to interpret complex spectral data with greater speed and accuracy than traditional methods alone. mdpi.com For compounds like this compound, which belong to the diverse family of diketopiperazines, ML algorithms can be trained on vast libraries of spectral data to recognize patterns and predict structural features. d-nb.infonih.gov

Furthermore, machine learning can be instrumental in processing raw spectral data, a critical first step in any structural elucidation workflow. github.io Algorithms can be designed to perform baseline correction, noise reduction, and peak picking on NMR and MS spectra, tasks that are often time-consuming and prone to human error. By automating these preprocessing steps, researchers can ensure higher quality data is used for the subsequent structural analysis of this compound. The application of ML to MS data can also assist in the identification of isotopic patterns and fragmentation pathways, providing valuable clues to the elemental composition and connectivity of the molecule. nih.gov

Recent advancements have also seen the development of persistent spectral based machine learning (PerSpect ML) models, which utilize a filtration process to generate multiscale spectral information from molecular structures. arxiv.org This approach has shown great promise in predicting molecular properties and could be a powerful tool for characterizing this compound and its analogs. arxiv.org The ability of these models to capture topological features at different scales can provide a more holistic understanding of the molecule's structure and potential function. arxiv.org

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems represent a significant leap forward in the de novo identification of chemical structures from spectroscopic data. acdlabs.comacdlabs.com These sophisticated software programs integrate various analytical data, primarily 1D and 2D NMR spectra, to generate and rank all possible molecular structures that are consistent with the experimental evidence. mdpi.commdpi.com The use of CASE systems can significantly reduce the time required for structure elucidation and minimize the risk of misinterpretation, which can occur even with experienced spectroscopists. acdlabs.comresearchgate.net

For a molecule like this compound, a CASE system would begin by taking the molecular formula, which can be determined from high-resolution mass spectrometry (HRMS), and the complete set of NMR data as input. acdlabs.commdpi.com This typically includes ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra. mdpi.com The software then uses these data to generate a "Molecular Connectivity Diagram" (MCD), which is a 2D map representing the atoms and their correlations. acdlabs.com

The core of a CASE system is its structure generator, which systematically creates all possible isomers that fit the provided spectral constraints. researchgate.net This process can generate a vast number of potential structures, especially for more complex molecules. acdlabs.com Therefore, a crucial component of any CASE system is its ability to rank the generated candidates based on how well they match the experimental data. This is often achieved by predicting the NMR spectra for each candidate structure and comparing it to the experimental spectra. The structure with the lowest deviation is then proposed as the most likely candidate.

Several commercial and open-source CASE systems are available, such as ACD/Structure Elucidator and Sherlock. acdlabs.commdpi.comwikipedia.org These programs have been successfully used to elucidate the structures of numerous complex natural products and to revise previously incorrect structure assignments. mdpi.comresearchgate.net The application of such a system to this compound would provide an unbiased and comprehensive analysis, ensuring a high degree of confidence in the final elucidated structure. The synergistic use of CASE with other computational methods, like Density Functional Theory (DFT) calculations for predicting chemical shifts, further enhances the accuracy of structure determination. rsc.org

The table below provides an example of the kind of NMR data that would be input into a CASE system for the analysis of this compound.

| Data Type | Information Provided |

| ¹H NMR | Chemical shifts and coupling constants of protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Shows proton-proton correlations through 2-3 bonds. |

| HSQC | Shows direct one-bond correlations between protons and carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. |

Synthetic Strategies for Prolyldiketopiperazine B and Analogues

Total Chemical Synthesis Approaches for Diketopiperazines

The complete chemical synthesis of diketopiperazines (DKPs), including those based on proline, is a foundational aspect of their study. These methods involve constructing the DKP's core cyclic structure from basic chemical building blocks.

Multi-step Reaction Sequences and Challenges (e.g., racemization)

The most conventional route to synthesize 2,5-diketopiperazines involves the cyclization of a dipeptide ester. baranlab.org This process typically starts with the coupling of two amino acid precursors to form a linear dipeptide, which is then induced to cyclize. However, this multi-step approach is fraught with challenges. A primary issue is racemization, where the stereochemical integrity of the amino acid chiral centers is lost, particularly under the thermal or basic conditions often required for cyclization. baranlab.orgresearchgate.netacs.org This can result in a mixture of diastereomers that are difficult to separate, reducing the yield of the desired product. baranlab.org Solid-phase peptide synthesis (SPPS) is often employed, but DKP formation can still occur as a side reaction, especially when a proline residue is in the second position of the peptide chain. google.comnih.gov

Stereoselective Synthesis Methodologies

To address the issue of racemization, significant effort has been dedicated to developing stereoselective synthesis methods. These strategies aim to control the three-dimensional arrangement of atoms in the final DKP product. One approach is to use milder cyclization conditions or specialized coupling reagents that minimize the loss of stereochemical purity. acs.org Solid-phase synthesis offers advantages by anchoring the growing peptide to a resin, which can help control reaction pathways and simplify purification. baranlab.orgnih.gov Furthermore, asymmetric catalysis can be employed, using chiral catalysts to guide the formation of specific stereoisomers, though this has been less developed for creating unsymmetrical DKPs. baranlab.orgacs.org Researchers have also developed efficient strategies for creating highly functionalized, proline-based DKPs that can be attached to a solid phase, allowing for the construction of compound libraries. nih.gov

Chemoenzymatic Synthesis Methods for Diketopiperazines

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis by leveraging the high selectivity of enzymes. researchgate.net This approach can overcome common problems like racemization that plague traditional chemical methods. researchgate.netnih.gov Enzymes can be used to form the dipeptide precursor under mild conditions, or in some cases, to catalyze the cyclization directly. researchgate.netgoogle.com For example, the adenylation domain of tyrocidine synthetase A has been used for the one-pot synthesis of over 128 different DKPs with little to no racemization. researchgate.netnih.gov The reaction conditions, particularly pH, play a crucial role in the efficiency of the enzymatic cyclization. nih.gov Another chemoenzymatic strategy involves using penicillin acylase for the amide bond formation, followed by a chemical cyclization step. google.com

Catalyst Development for Related Diketopiperazine Formation

The development of new catalysts is a key area of research for improving the synthesis of DKPs. Catalysts can increase reaction rates and yields, often under milder conditions than traditional methods. For instance, phosphorus pentoxide has been shown to be an effective catalyst for the cyclocondensation reaction to form certain DKPs, leading to higher yields in shorter reaction times compared to uncatalyzed reactions. google.com Diboronic acid anhydride (B1165640) has also been used as a catalyst for the synthesis of DKPs containing hydroxymethyl functional groups, a common feature in natural products. organic-chemistry.org This catalytic method is notable for its high atom economy, as water is the only byproduct. organic-chemistry.org Additionally, bis(pyridine)silver(I) permanganate (B83412) has been used as a catalyst for the late-stage C-H oxidation of DKPs, a critical step in the synthesis of complex DKP alkaloids. mit.edu

Derivatization and Analogue Preparation for Structure-Activity Relationship Studies

To investigate how the structure of prolyldiketopiperazine B and its analogues relates to their biological activity, researchers synthesize a variety of derivatives. These structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of these compounds. frontiersin.orgnih.govrsc.orgmdpi.com By systematically modifying different parts of the DKP scaffold, such as the side chains or the ring itself, scientists can identify the key chemical features responsible for a compound's biological effects. rsc.org For example, libraries of DKP analogues can be created using combinatorial chemistry techniques, which allows for the rapid generation and screening of many different compounds. nih.gov This information is then used to design new molecules with improved potency, selectivity, and drug-like properties. nih.gov

Below is a data table summarizing various synthetic approaches for diketopiperazines.

| Synthetic Approach | Key Features | Primary Challenges | References |

|---|---|---|---|

| Total Chemical Synthesis | Builds the DKP from basic chemical precursors. | Racemization, low yields, harsh reaction conditions. | baranlab.orgresearchgate.netacs.org |

| Stereoselective Synthesis | Uses chiral catalysts or auxiliaries to control stereochemistry. | Catalyst cost and availability, limited substrate scope. | baranlab.orgnih.govacs.org |

| Chemoenzymatic Synthesis | Employs enzymes for selective bond formation or cyclization. | Enzyme stability and availability, reaction optimization. | researchgate.netnih.govgoogle.com |

| Catalytic Methods | Uses catalysts like phosphorus pentoxide or diboronic acid anhydride to improve reaction efficiency. | Catalyst sensitivity and recovery. | google.comorganic-chemistry.orgmit.edu |

Biological Activities and Mechanistic Investigations of Prolyldiketopiperazine B

Modulation of Cellular Processes and Signaling Pathways

Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt/mTOR in in vitro models)

Prolyldiketopiperazine B has demonstrated notable anti-inflammatory properties. itjfs.com Research indicates that proline-based diketopiperazines can modulate key inflammatory pathways. While comprehensive studies on this compound's specific impact on the full spectrum of inflammatory cascades are still emerging, evidence points towards its interaction with critical signaling networks.

A study on related proline-containing cyclic dipeptides showed an ability to suppress pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. researchgate.net The anti-inflammatory effects of some cyclic dipeptides, like Cyclo(His-Pro), have been linked to the modulation of the NF-κB signaling pathway. medchemexpress.com Furthermore, research on a chlorinated derivative of a proline-containing diketopiperazine revealed it to be a potent inhibitor of monocyte chemotactic protein-1 (CCL2)-induced chemotaxis, a process central to inflammatory responses. mdpi.com

Notably, the anticancer activity of this compound has been linked to the inhibition of the AKT1 pathway, a key component of the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in both cancer and inflammatory diseases. This suggests a mechanism where the compound may exert its effects by interfering with this crucial cell survival and proliferation pathway.

Induction of Apoptosis and Programmed Cell Death in Cancer Cell Lines

This compound has been investigated for its potential as an anticancer agent, with research indicating it can induce apoptosis, or programmed cell death, in various cancer cell lines. itjfs.comresearcher.life The cytotoxic effects appear to be mediated, at least in part, through the activation of caspase pathways and the inhibition of survival signaling.

One study revealed that this compound, along with the related compound cyclo(Phe-Pro), induces apoptosis in colon cancer cells through the inhibition of the AKT1 pathway. Other research has demonstrated its cytotoxic effects against a range of cancer cell lines, although the degree of inhibition can be moderate. For instance, Cyclo(L-Pro-L-Pro) exhibited inhibitory effects against esophageal (ECA-109), cervical (HeLa-S3), and pancreatic (PANC-1) cancer cells. nih.gov It has also shown cytotoxic and apoptosis-inducing effects on HCT116 colon cancer cells. semanticscholar.orgnih.gov However, some studies have found only marginal growth-inhibitory effects on certain cell lines, indicating that its efficacy may be cell-type dependent.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| HCT116 | Colon Carcinoma | Cytotoxic and apoptosis-inducing | semanticscholar.orgnih.gov |

| Colon Cancer Cells | Colon Carcinoma | Induces apoptosis via AKT1 pathway inhibition | |

| ECA-109 | Esophageal Carcinoma | Moderate inhibition (20% at 20 μM) | nih.gov |

| HeLa-S3 | Cervical Carcinoma | Moderate inhibition (40% at 20 μM) | nih.gov |

| PANC-1 | Pancreatic Carcinoma | Moderate inhibition | nih.gov |

Interactions with Microbial Systems

Anti-Quorum Sensing Activities (e.g., against Pseudomonas aeruginosa)

Diketopiperazines are recognized as important molecules in bacterial cell-to-cell communication, also known as quorum sensing (QS). nih.gov This process allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. acs.org While many diketopiperazines are involved in facilitating QS, some have been investigated for their ability to inhibit it, representing a novel strategy to combat bacterial infections. researchgate.net

Although research on this compound as a direct QS inhibitor is not as extensive as for other DKPs, its presence has been identified in cultures of Pseudomonas aeruginosa, a bacterium that heavily relies on QS for its pathogenicity. acs.org The investigation of related proline-containing compounds, such as cyclo(l-Tyr-l-Pro), has shown significant anti-QS activity against P. aeruginosa, reducing the production of virulence factors like pyocyanin (B1662382) and elastase. acs.org This suggests that the proline-diketopiperazine scaffold is a promising structure for the development of QS inhibitors.

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net The disruption of biofilm formation is a key area of antimicrobial research.

This compound has been implicated in mechanisms that can lead to the disruption of bacterial integrity, a critical step in preventing or breaking down biofilms. Research has shown that a combination of molecules, including this compound (cyclo[Pro,Pro]), exhibited antibacterial activity that resulted in the lysis of Micrococcus luteus and Pseudomonas aeruginosa. weizmann.ac.il Bacterial lysis directly compromises the structural integrity of a potential or existing biofilm. Furthermore, studies on related proline-containing diketopiperazines have demonstrated dose-dependent inhibition of biofilm formation in pathogens like Listeria monocytogenes and Staphylococcus epidermidis. researchgate.net

Broad-Spectrum Antimicrobial Research (fungal, bacterial)

Research has established that this compound and related compounds possess a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. mdpi.comnih.gov Studies have demonstrated that diketopiperazines containing proline residues exhibit antibacterial potential against a range of both Gram-positive and Gram-negative bacteria. itjfs.com

Extracts containing this compound have shown effectiveness against several bacterial strains. In one study, a combination of molecules including this compound was active against Micrococcus luteus and Pseudomonas aeruginosa. weizmann.ac.il Other research has documented the activity of proline-containing DKPs against pathogens such as Staphylococcus aureus and Escherichia coli. The antifungal activity of related compounds has also been noted against species like Candida albicans. itjfs.com

Table 2: Documented Antimicrobial Spectrum for Proline-Containing Diketopiperazines

| Microorganism | Type | Activity Noted | Reference |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | Antibacterial | itjfs.comweizmann.ac.il |

| Escherichia coli | Gram-Negative Bacteria | Antibacterial | itjfs.com |

| Staphylococcus aureus | Gram-Positive Bacteria | Antibacterial | itjfs.com |

| Bacillus subtilis | Gram-Positive Bacteria | Antibacterial | itjfs.com |

| Micrococcus luteus | Gram-Positive Bacteria | Antibacterial | weizmann.ac.il |

| Candida albicans | Fungus | Antifungal | itjfs.com |

Enzymatic Target Identification and Characterization

The rigid conformation of diketopiperazines like this compound makes them suitable candidates for binding to biological targets such as enzymes. While specific targets for this compound are still under broad investigation, research into related proline-containing DKPs provides insight into potential enzymatic interactions.

Inhibition of Specific Enzymes (e.g., PLP-dependent enzymes for related diketopiperazines)

Research has shown that various proline-containing diketopiperazines can act as enzyme inhibitors. For example, the related compound cyclo(His-Pro) has been identified as a noncompetitive inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC1) in Arabidopsis thaliana, with an IC50 of approximately 200 μM. oup.com This inhibition was shown to be independent of the concentrations of the enzyme's substrates, NAD+ or Ga3P. oup.com

Other studies have demonstrated that certain proline-based DKPs can inhibit enzymes crucial for pathogen survival. Cyclo(L-Pro-L-Leu) and cyclo(L-Pro-L-Val) showed weak inhibitory activity against isocitrate lyase (ICL) from Candida albicans, an enzyme vital for the fungus's virulence, with IC50 values of 533.79 μM and 516.28 μM, respectively. mdpi.com Another related compound, cyclo(D-Pro-L-Val), was found to inhibit β-glycosidase activity with an IC50 of 75 μg/mL. medchemexpress.com Furthermore, a study on family 18 chitinases, which are key enzymes in many pathogens, revealed that the cyclic dipeptide cyclo-(L-Arg-D-Pro) acts as an inhibitor by mimicking a reaction intermediate. portlandpress.comnih.gov This suggests that the proline-based diketopiperazine scaffold is a viable starting point for designing inhibitors against this enzyme family. nih.gov

| Compound | Enzyme Target | Organism | Inhibition Value (IC50) |

|---|---|---|---|

| cyclo(His-Pro) | Glyceraldehyde-3-phosphate dehydrogenase (GAPC1) | Arabidopsis thaliana | ~200 μM oup.com |

| cyclo(L-Pro-L-Leu) | Isocitrate Lyase (ICL) | Candida albicans | 533.79 μM mdpi.com |

| cyclo(L-Pro-L-Val) | Isocitrate Lyase (ICL) | Candida albicans | 516.28 μM mdpi.com |

| cyclo(D-Pro-L-Val) | β-glycosidase | Not Specified | 75 μg/mL medchemexpress.com |

Structure-Based Ligand Design and Binding Mode Analysis

The development of enzyme inhibitors often employs structure-based ligand design, where the three-dimensional structure of a target is used to create molecules that bind with high affinity and selectivity. The rigid cyclo-(Gly-Pro) substructure, present in this compound, has been identified as sufficient for binding to family 18 chitinases. nih.gov This allows for chemical modifications to the side chains to enhance inhibitory activity. nih.gov

X-ray crystallography of related compounds has provided detailed insights into their binding modes. For instance, the crystal structure of cyclo-(L-Arg-D-Pro) in complex with a family 18 chitinase (B1577495) revealed that the dipeptide inhibits the enzyme by mimicking the structure of a reaction intermediate. portlandpress.com Such structural analyses are crucial for understanding how these compounds interact with their targets at a molecular level and for guiding the synthesis of more potent derivatives. The proline ring's conformational rigidity is a key feature that enhances binding affinity to biological targets.

Antioxidant Mechanisms at a Cellular Level

Proline-containing diketopiperazines have demonstrated antioxidant properties in cellular studies. These effects are often attributed to their ability to reduce oxidative stress. The related compound cyclo(L-Phe-L-Pro) has been shown to possess free-radical scavenging activity, with an IC50 of 24 µM in a DPPH assay. medchemexpress.comjmb.or.kr

At the cellular level, the antioxidant mechanisms can be multifaceted. One study on cyclo(L-Leu-L-Pro) found that it significantly protected normal breast epithelial cells from damage induced by tert-butyl hydroperoxide (tBHP). archbreastcancer.com The protective action involved scavenging intracellular reactive oxygen species (ROS), including superoxide, hydroxyl radicals, and hydrogen peroxide. archbreastcancer.com Similarly, cyclo-(L-Pro-L-Phe) was found to reduce the generation of reactive oxygen species and apoptosis induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. mdpi.comresearchgate.netresearchgate.net Inhibition of the glycolytic enzyme GAPC1 by cyclo(His-Pro) was shown to redirect carbon from glycolysis to the pentose (B10789219) phosphate (B84403) pathway, leading to an increase in the cellular NADPH/NADP+ ratio, which enhances the cell's antioxidant capacity. oup.com

Neuroprotective Potential in Cellular Models

The neuroprotective effects of proline-based diketopiperazines have been investigated in various cellular models of neurodegeneration. These compounds show potential in protecting neurons from damage induced by oxidative stress and other toxins. mdpi.comnih.gov

In a study using SH-SY5Y human neuroblastoma cells, the related compound cyclo-(L-Pro-L-Phe) demonstrated significant neuroprotective activity against hydrogen peroxide-induced damage. mdpi.comresearchgate.netnih.gov The mechanisms underlying this protection included the reduction of ROS generation, prevention of the loss of mitochondrial membrane potential, and inhibition of the activation of key apoptotic proteins like caspase 3. mdpi.comresearchgate.netresearchgate.netnih.gov Furthermore, the compound inhibited the activation and translocation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). mdpi.comresearchgate.netnih.gov The study identified cyclo-(L-Pro-L-Phe) as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a known target in neuroprotection. mdpi.comresearchgate.netnih.gov

| Compound | Cell Model | Insult | Observed Protective Mechanisms |

|---|---|---|---|

| cyclo-(L-Pro-L-Phe) | SH-SY5Y Neuroblastoma | Hydrogen Peroxide (H₂O₂) | Reduced ROS generation, prevented mitochondrial membrane potential loss, inhibited caspase 3 activation, inhibited NF-κB activation. mdpi.comresearchgate.netresearchgate.netnih.gov |

| cyclo(His-Pro) | Arabidopsis thaliana seedlings | High-Salt Stress | Increased NADPH/NADP+ ratio via GAPC1 inhibition, leading to enhanced stress tolerance. oup.com |

Role in Chemical Communication and Ecological Interactions

Chemical ecology studies the chemically-mediated interactions between organisms. nih.govunine.chrutgers.edu Microorganisms, in particular, produce a vast array of natural products that serve as communication signals. beilstein-journals.org this compound, or cyclo(L-Pro-L-Pro), plays a well-defined role in the chemical ecology of the marine benthic diatom Seminavis robusta. mdpi.comresearchgate.net

In this diatom species, which has a heterothallic mating system, cyclo(L-Pro-L-Pro) functions as a sex pheromone. mdpi.comresearchgate.netdb-thueringen.de It is produced and released by one mating type (MT−) to attract cells of the opposite mating type (MT+), facilitating sexual reproduction. mdpi.com The pheromone is active at a physiological concentration of 100 nM. mdpi.com The production of this attraction pheromone by MT- cells is itself induced by a different chemical signal, a sex-inducing pheromone (SIP), released by potential MT+ partners. mdpi.com

The chemical stability and perception of this signal can be influenced by other members of the ecological community. The bacterial community associated with S. robusta has been shown to efficiently degrade the cyclo(L-Pro-L-Pro) pheromone, thus modulating the chemical signal landscape and interfering with the diatom's reproductive success. oup.com This highlights the complex ecological interactions where chemical signals like this compound are central.

Structure Activity Relationship Sar Studies of Prolyldiketopiperazine B and Analogues

Systematic Chemical Modification for Activity Profiling

Systematic chemical modification is a cornerstone of SAR studies, involving the synthesis of a series of analogues where specific parts of the molecule are altered to observe the impact on biological activity. For prolyl-diketopiperazines, this often involves modifying the amino acid paired with proline, as well as substitutions on the diketopiperazine ring itself.

Research on prolyl-diketopiperazine analogues has demonstrated that even minor changes to the chemical structure can lead to significant differences in biological activity. For example, in a series of diketopiperazine peptidomimetics of L-prolyl-L-leucylglycinamide (PLG), the introduction of a diketopiperazine ring as a conformational mimic was explored for its effect on dopamine (B1211576) receptor modulation. figshare.com The resulting analogues, while showing some of the desired activity, were less potent than other peptidomimetics, indicating that while the conformation is important, it is not the sole determinant of high potency. figshare.com

A review of diketopiperazines from marine organisms highlights the vast structural diversity and corresponding range of biological activities, including antimicrobial and cytotoxic effects. mdpi.com For instance, the substitution pattern on the aromatic rings of some 2,5-diketopiperazines was found to directly correlate with their anti-plasmodial activity. mdpi.com This underscores the importance of the nature and position of substituents in defining the biological profile of these compounds.

The following table summarizes findings from a study on cyclo(Pro-Xaa) analogues and their observed activities, illustrating the impact of modifying the 'Xaa' residue.

| Compound Name | Xaa Residue | Observed Activity | Reference |

| Cyclo(Pro-Leu) | Leucine | Neuroprotective activity | mdpi.com |

| Cyclo(Pro-Phe) | Phenylalanine | Antimicrobial activity | nih.gov |

| Cyclo(Pro-Tyr) | Tyrosine | Conformational flexibility studied | nih.govresearchgate.net |

| Cyclo(Pro-Val) | Valine | Bitter taste in food products | wikipedia.org |

This table is a representative summary based on various studies and does not represent a single comprehensive SAR study.

Computational and Predictive SAR Approaches

Computational methods have become indispensable in modern drug discovery for predicting the SAR of new compounds, thereby reducing the need for extensive and costly synthesis and testing. researchgate.net These approaches include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.

A study on the acidity of the α-proton in prolyl-containing cyclic peptides utilized electronic structure calculations to complement experimental findings. rsc.org The computational results successfully replicated experimental trends and provided deeper insights into the stereoelectronic factors influencing the reactivity of the prolyl α-protons. rsc.org This demonstrates the power of computational chemistry to explain and predict chemical properties that are critical for biological activity.

Conformational studies of cyclo(Tyr-Pro) have also heavily relied on quantum chemical calculations to interpret experimental data from spectroscopy. nih.govresearchgate.net These computational models helped to assign the observed spectra to specific folded or extended conformations of the molecule, which is crucial for understanding how the molecule might interact with a biological target. nih.gov

Pharmacophore Modeling and Ligand-Receptor Interactions in Research

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. researchgate.netvolkamerlab.org This model can then be used to screen large databases of compounds to find new potential drug candidates. volkamerlab.org

For prolyl-diketopiperazines, pharmacophore models can be developed based on a set of known active compounds. A study on prolyl oligopeptidase (POP) inhibitors, which are relevant for conditions like Parkinson's disease, employed ligand-based pharmacophore modeling to identify potential new inhibitors. researchgate.net The generated pharmacophore models typically included features such as hydrophobic groups, aromatic rings, and hydrogen bond acceptors, highlighting the key interaction points for this class of compounds. researchgate.net

The development of these models is often guided by an understanding of the ligand-receptor interactions. For example, in the design of dopamine receptor modulators based on a prolyl-diketopiperazine scaffold, the goal was to mimic a specific conformation that was believed to be important for receptor binding. figshare.com While the synthesized compounds did interact with the receptor, their lower potency suggested that other interactions also play a critical role. figshare.com

The following table outlines the key pharmacophoric features identified in a study of prolyl oligopeptidase inhibitors.

| Pharmacophore Model | Hydrophobic Features | Aromatic Rings | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Reference |

| Model 1 | 4 | 2 | 5 | 0 | researchgate.net |

| Model 2 | 2 | 3 | 5 | 0 | researchgate.net |

| Model 3 | 1 | 2 | 4 | 1 | researchgate.net |

| Model 4 | 2 | 2 | 2 | 0 | researchgate.net |

This data is derived from a specific study on prolyl oligopeptidase inhibitors and illustrates the application of pharmacophore modeling.

Advanced Research Methodologies and Future Directions in Prolyldiketopiperazine B Studies

Metabolomics and Omics Integration in Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an indispensable tool in natural product research. rsc.org By providing a functional readout of the cellular state, it offers a powerful lens through which to view the roles of specific compounds like Prolyldiketopiperazine B. Integrating metabolomic data with other "omics" datasets (such as genomics, transcriptomics, and proteomics) allows for a more holistic, systems-level understanding of a compound's biosynthesis, regulation, and ecological function. researchgate.net This integrated approach is crucial for moving from simple compound identification to a comprehensive grasp of its biological significance.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample without a preconceived bias, making it an excellent hypothesis-generating tool for discovering novel compounds or identifying known compounds in new contexts. researchgate.netacs.org This approach has successfully identified this compound in diverse biological matrices.

For instance, an analysis of the fungus Pleurotus tuber-regium from Madagascar utilized Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight (LC-MS qTOF) to characterize its secondary metabolites, identifying this compound among a handful of structurally diverse compounds. unina.itnih.govresearchgate.net Similarly, untargeted strategies have revealed the presence of proline-containing diketopiperazines in common foodstuffs. An investigation into the chemical changes during coffee roasting employed Hydrophilic Interaction Chromatography-Mass Spectrometry (HILIC-MS) and identified cyclo(L-Pro-L-Pro) as one of several diketopiperazines formed during the process. researchgate.net Another study on cocoa bean germination also noted the presence of cyclo(L-Pro-L-Pro) among the key metabolic constituents. acs.org

These discoveries highlight the power of untargeted metabolomics to map the distribution of this compound across different species and conditions, providing foundational data for further investigation into its formation and function.

Table 1: Identification of this compound via Untargeted Metabolomics

| Source Organism/Material | Analytical Technique | Key Finding | Reference(s) |

| Pleurotus tuber-regium (Fungus) | LC-MS qTOF | Identified as a key bioactive metabolite in the mycelium extract. | unina.itnih.gov |

| Roasted Coffee Beans | HILIC-MS | Formation of the compound is linked to the roasting process. | researchgate.net |

| Germinated Cocoa Beans | Not Specified | Identified as one of several cis-configured diketopiperazines present. | acs.org |

Chemical ecology investigates the chemically-mediated interactions between organisms. rsc.orgresearchgate.net Metabolomics has revolutionized this field by enabling the identification of signaling molecules (pheromones, allelochemicals) that govern these interactions. rsc.org

A landmark example involving this compound is its role as a sex pheromone in the marine diatom Seminavis robusta. researchgate.net Using metabolomic profiling, researchers discovered that the mating type (MT−) cells of the diatom secrete cyclo(L-Pro-L-Pro) to attract the opposite mating type (MT+). researchgate.netmdpi.com This discovery showcases how an untargeted approach can successfully identify a crucial chemical mediator in a complex biological process, a task that is often challenging with traditional bioassay-guided methods. rsc.org

While cyclo(L-Pro-L-Pro) acts as an attraction pheromone, other proline-containing diketopiperazines function as quorum-sensing molecules, which bacteria use to coordinate group behaviors. For example, cyclo(L-Tyr-L-Pro) and cyclo(L-Phe-L-Pro) have been shown to interfere with bacterial quorum-sensing systems, highlighting the broader importance of the diketopiperazine scaffold in microbial communication. acs.orgmedchemexpress.comnih.gov

Untargeted Metabolomics for Discovery and Contextual Understanding

Chemoinformatics and Computational Chemistry for Compound Exploration

Chemoinformatics and computational chemistry provide powerful in silico tools to explore the vast chemical space of natural products, predict their properties, and guide further research. medchemexpress.comresearchgate.netunibe.ch These methods are particularly valuable for studying scaffolds like diketopiperazines, allowing researchers to analyze structure-activity relationships, predict bioactivity, and assess drug-likeness without extensive laboratory work. researchgate.netmdpi.com

For a compound like this compound, chemoinformatic approaches can be used to:

Perform Virtual Screening: Search large chemical databases for structurally similar compounds or molecules that might interact with the same biological targets.

Calculate Molecular Descriptors: Quantify physicochemical properties (e.g., solubility, lipophilicity) and topological features that can be correlated with biological activity.

Predict ADMET Properties: Estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule, which is crucial for evaluating its potential as a therapeutic agent. researchgate.net

Conduct Molecular Docking and Dynamics: Simulate the interaction of this compound with protein targets to predict binding affinity and understand its mechanism of action at a molecular level.

While specific computational studies focusing exclusively on this compound are not extensively documented, the methodologies are well-established for the broader class of peptides and diketopiperazines. researchgate.netmdpi.comresearchgate.net These computational tools are essential for prioritizing experimental efforts and for designing new molecules based on the this compound scaffold.

Table 2: Application of Chemoinformatics Tools in Diketopiperazine Research

| Chemoinformatics Tool/Method | Application in Compound Exploration |

| Molecular Fingerprinting | Similarity searching, chemical space mapping, and diversity analysis. unibe.ch |

| Virtual Screening | Identifying potential biological targets and novel bioactive compounds. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Relating chemical structure to biological activity to predict the potency of new derivatives. |

| ADMET Prediction | Assessing drug-likeness and potential pharmacokinetic issues early in the discovery process. researchgate.netmdpi.com |

| Molecular Dynamics Simulations | Studying the conformational flexibility and binding stability of the compound with its target. |

Development of Novel Analytical Techniques for Comprehensive Characterization

The unambiguous identification and structural elucidation of natural products like this compound rely on a suite of advanced analytical techniques. While initial detection may be achieved with methods like LC-MS, complete characterization requires a multi-faceted approach to determine its molecular formula, connectivity, and stereochemistry. nih.govresearchgate.net

The standard workflow for characterizing a diketopiperazine involves:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is used to determine the exact mass and, consequently, the precise molecular formula of the compound. tandfonline.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation.

1D NMR (¹H and ¹³C): Provides initial information on the types and number of protons and carbons in the molecule. tandfonline.comtandfonline.com

2D NMR: A series of experiments are used to piece together the molecular structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings within spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. tandfonline.comtandfonline.comfrontiersin.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is essential for determining the relative stereochemistry. tandfonline.comfrontiersin.org

The combination of these techniques allows for the complete and unambiguous assignment of the structure of this compound and other related natural products, as has been demonstrated in numerous studies on novel diketopiperazines. tandfonline.comnih.gov

Table 3: Analytical Techniques for the Characterization of Diketopiperazines

| Analytical Technique | Purpose in Structural Elucidation |

| LC-MS qTOF / HRESI-MS | Separation from complex mixtures and determination of accurate mass and molecular formula. nih.govtandfonline.com |

| 1D NMR (¹H, ¹³C) | Provides a census of hydrogen and carbon atoms and their chemical environments. nih.gov |

| 2D NMR (COSY) | Establishes proton-proton spin-spin coupling networks to define molecular fragments. frontiersin.org |

| 2D NMR (HSQC/HMBC) | Connects protons to carbons to assemble the complete carbon skeleton. tandfonline.com |

| 2D NMR (NOESY/ROESY) | Determines through-space proximity of atoms to establish relative stereochemistry. tandfonline.comfrontiersin.org |

| Circular Dichroism (CD) | Often used in conjunction with computational calculations to determine absolute configuration. frontiersin.org |

Emerging Applications of this compound as Research Probes or Biologically Validated Scaffolds

Beyond its intrinsic biological activities, this compound is gaining attention for its potential in two key areas of advanced research: as a chemical probe and as a validated structural scaffold for drug discovery.

As a biologically validated scaffold , the diketopiperazine ring system is considered a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.comacs.org This is due to several advantageous features:

Conformational Rigidity: The cyclic structure limits flexibility, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com

Peptidomimetic Nature: It can mimic the β-turn structure found in peptides while being more resistant to enzymatic degradation by proteases. mdpi.comcore.ac.uk

Synthetic Tractability: The core can be readily synthesized and modified with various functional groups to create libraries of new compounds for screening. acs.org

The simple, stable, and biologically relevant structure of this compound makes it an ideal starting point for designing more complex molecules with tailored therapeutic properties, providing a solid foundation for future drug discovery projects. tandfonline.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural conformation of Prolyldiketopiperazine B, and how can researchers ensure reproducibility in spectroscopic data interpretation?

- Methodological Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to resolve stereochemical configurations, complemented by X-ray crystallography for absolute conformation determination. Mass spectrometry (MS) should confirm molecular weight and purity. To ensure reproducibility, document solvent systems, temperature, and calibration standards in alignment with standardized protocols for diketopiperazine characterization . Cross-validate findings with independent replicates and reference spectral databases for proline derivatives.

Q. How should synthetic pathways for this compound be optimized to address stereochemical challenges and improve yield?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected proline derivatives to control stereochemistry, followed by cyclization under mild acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using reverse-phase HPLC with gradient elution. Yield improvements require iterative adjustment of coupling reagents (e.g., HATU vs. DCC) and temperature-controlled cyclization to minimize epimerization .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, given its structural similarity to other diketopiperazines?

- Methodological Answer : Prioritize receptor-binding assays (e.g., GPCR screens) and enzyme inhibition studies (e.g., proteases or kinases) using fluorescence-based readouts. Include negative controls with scrambled diketopiperazines to isolate structure-specific effects. Validate dose-response relationships with triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) to mitigate false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound’s bioactive conformation?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields calibrated for cyclic peptides (e.g., AMBER ff19SB) to model solvent effects and flexibility. Compare simulated conformers with experimental NMR-derived NOE restraints or X-ray structures. If discrepancies persist, re-evaluate force field parameters or explore alternative protonation states using quantum mechanical/molecular mechanical (QM/MM) hybrid methods . Cross-reference findings with structurally analogous diketopiperazines in literature .

Q. What experimental strategies mitigate degradation of this compound during long-term storage under varying solvent and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in deuterated solvents (e.g., DMSO-d6, CDCl3) at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS at fixed intervals (e.g., 0, 7, 30 days). Use Arrhenius kinetics to extrapolate shelf life. Lyophilization in inert atmospheres (argon/vacuum) and addition of radical scavengers (e.g., BHT) may enhance stability. Document protocols using guidelines for handling hygroscopic or oxidation-prone compounds .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing confounding variables such as metabolic clearance?

- Methodological Answer : Administer the compound via intravenous and oral routes in rodent models, with serial blood sampling for LC-MS/MS quantification. Use stable isotope-labeled analogs as internal standards to improve detection sensitivity. To address rapid clearance, co-administer cytochrome P450 inhibitors (e.g., ketoconazole) or formulate with bioavailability-enhancing excipients (e.g., cyclodextrins). Adhere to NIH guidelines for preclinical reporting, including detailed animal housing conditions and statistical power analysis .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for intra- and inter-population variability. Use bootstrap resampling to estimate confidence intervals for EC50 values. For single-cell RNA-seq data, integrate dimensionality reduction (e.g., UMAP) with differential expression analysis (e.g., DESeq2) to identify subpopulations responsive to treatment. Validate findings using orthogonal assays (e.g., flow cytometry) .

Guidance for Data Reporting and Replication

- Contradiction Analysis : When conflicting bioactivity data arise, systematically compare experimental conditions (e.g., cell lines, assay buffers) and validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Reference primary literature on diketopiperazine structure-activity relationships to contextualize outliers .

- Reproducibility : Follow the Beilstein Journal’s experimental guidelines, including full disclosure of synthetic procedures, spectral raw data, and purity thresholds (>95% by HPLC) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |